![molecular formula C9H18ClNO B2893311 2-(6-Oxaspiro[3.4]octan-7-yl)ethanamine;hydrochloride CAS No. 2309456-37-7](/img/structure/B2893311.png)
2-(6-Oxaspiro[3.4]octan-7-yl)ethanamine;hydrochloride
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Overview
Description
2-(6-Oxaspiro[3.4]octan-7-yl)ethanamine;hydrochloride, also known as 2-{6-oxaspiro[3.4]octan-7-yl}ethan-1-amine hydrochloride, is a chemical compound with the CAS Number: 2309456-37-7 . It has a molecular weight of 191.7 . The IUPAC name for this compound is 2-(6-oxaspiro[3.4]octan-7-yl)ethan-1-amine hydrochloride .
Molecular Structure Analysis
The InChI code for 2-(6-Oxaspiro[3.4]octan-7-yl)ethanamine;hydrochloride is 1S/C9H17NO.ClH/c10-5-2-8-6-9(7-11-8)3-1-4-9;/h8H,1-7,10H2;1H . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is a powder at room temperature . The compound is stored at room temperature .Scientific Research Applications
Diversity-Oriented Synthesis of Azaspirocycles
The compound plays a role in the diversity-oriented synthesis of azaspirocycles, which are crucial scaffolds in drug discovery. Multicomponent condensation involving similar compounds leads to the rapid creation of omega-unsaturated dicyclopropylmethylamines. These intermediates are further transformed into heterocyclic azaspirocycles like 5-azaspiro[2.4]heptanes, indicating their importance in the development of novel therapeutic agents (Wipf, Stephenson, & Walczak, 2004).
Enzymatic Detoxification of Spiroepoxides
Research has shown that the stereochemical configuration of spiroepoxides, similar in structure to the compound , significantly influences their biological activity. A study focusing on the yeast epoxide hydrolase's (YEH) reactivity towards 1-oxaspiro[2.5]octane derivatives demonstrated a preference for O-axial C3 epimers. This preference has implications for the enzymatic detoxification of biologically active spiroepoxides, highlighting the enzyme's potential in biocatalysis and the synthesis of biologically active compounds (Weijers, Könst, Franssen, & Sudhölter, 2007).
Novel Multifunctional Modules for Drug Discovery
The synthesis of thia/oxa-azaspiro[3.4]octanes involves creating novel, multifunctional, and structurally diverse modules for drug discovery. Such compounds, including variations of 2-(6-Oxaspiro[3.4]octan-7-yl)ethanamine hydrochloride, are designed to serve as versatile building blocks in the development of new therapeutic agents, showcasing the compound's utility in generating structurally novel drug candidates (Li, Rogers-Evans, & Carreira, 2013).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The signal word for the compound is 'Warning’ . The hazard statements associated with the compound are H315, H319, and H335 . The precautionary statements associated with the compound are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Mode of Action
It’s known that the compound interacts with its targets, leading to changes in cellular processes .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound .
Result of Action
More research is needed to elucidate the specific effects of this compound .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like EN300-6764688. These factors can include pH, temperature, and the presence of other molecules in the environment .
properties
IUPAC Name |
2-(6-oxaspiro[3.4]octan-7-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c10-5-2-8-6-9(7-11-8)3-1-4-9;/h8H,1-7,10H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSYSEEHJVONUSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(OC2)CCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Oxaspiro[3.4]octan-7-yl)ethanamine;hydrochloride |
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